

scale-up synthesis of (4-nitro-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-nitro-1H-pyrazol-1-yl)methanol

Cat. No.: B1310925

[Get Quote](#)

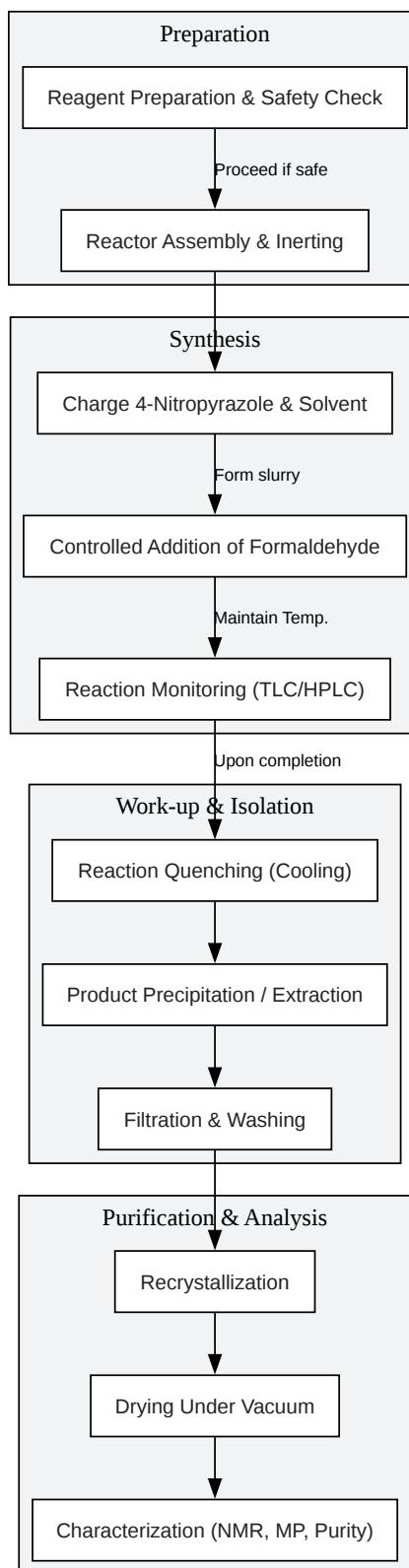
An Application Note for the Scale-Up Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol

Abstract

(4-nitro-1H-pyrazol-1-yl)methanol is a pivotal intermediate in the synthesis of advanced energetic materials and specialized pharmaceutical compounds.^{[1][2]} Its functionalized structure, featuring a nitro group and a hydroxymethyl moiety on a pyrazole core, offers versatile reaction handles for further molecular elaboration. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of (4-nitro-1H-pyrazol-1-yl)methanol from 4-nitropyrazole and formaldehyde. We delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step procedures for a laboratory scale-up, and emphasize critical safety considerations. This guide is intended for researchers in industrial chemistry, drug development, and materials science who require a reliable method for producing this key synthetic building block in multi-gram quantities.

Introduction and Synthetic Strategy

The synthesis of N-functionalized pyrazoles is a cornerstone of modern heterocyclic chemistry.^{[3][4]} (4-nitro-1H-pyrazol-1-yl)methanol is typically prepared via the hydroxymethylation of the 4-nitropyrazole ring at the N1 position. The reaction involves the addition of formaldehyde to the acidic N-H proton of the pyrazole.


Reaction Scheme:

4-NitropyrazoleFormaldehyde(**4-nitro-1H-pyrazol-1-yl)methanol**

The mechanism is analogous to the well-studied reaction of other N-unsubstituted azoles, such as indazoles, with formaldehyde.^[5] In this process, the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. While the reaction can proceed under neutral conditions, its rate and efficiency can be influenced by pH. The protocol detailed herein utilizes aqueous formaldehyde, a readily available and cost-effective reagent, ensuring the process is amenable to scaling.^[2]

Process Workflow and Logic

The scale-up synthesis follows a logical progression from reaction setup to final product characterization. Each stage is designed to maximize yield, purity, and operator safety.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the scale-up synthesis.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 20-25 grams of **(4-nitro-1H-pyrazol-1-yl)methanol**.

Materials and Equipment

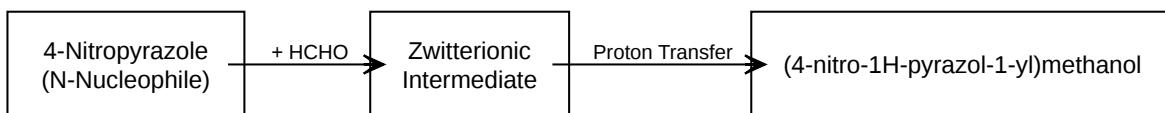
Item	Specification	Purpose
4-Nitropyrazole	>98% purity	Starting Material
Formaldehyde Solution	37 wt. % in H ₂ O, stabilized with methanol	Reagent
Deionized Water	High purity	Solvent/Reaction Medium
Ethyl Acetate	Reagent grade	Extraction/Recrystallization Solvent
Hexanes	Reagent grade	Recrystallization Co-solvent
Anhydrous Sodium Sulfate	Granular, >99%	Drying Agent
1 L Jacketed Glass Reactor	Equipped with overhead stirrer, thermocouple, and condenser	Reaction Vessel
Addition Funnel	250 mL, pressure-equalizing	Controlled Reagent Addition
Buchner Funnel & Flask	Appropriate size for filtration	Product Isolation
Rotary Evaporator	For solvent removal	Solvent Removal
Vacuum Oven	For final product drying	Drying

Stoichiometry and Reagent Data

Reagent	MW (g/mol)	Amount (g)	Moles (mol)	Equivalents
4-Nitropyrazole	113.08	20.0	0.177	1.0
Formaldehyde (37%)	30.03 (as HCHO)	21.5 g (20 mL)	~0.265	~1.5
Deionized Water	18.02	200 mL	-	-

Step-by-Step Synthesis Procedure

- **Reactor Setup:** Assemble the 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, and a reflux condenser. Ensure all glassware is clean and dry.
- **Reagent Charging:** Charge the reactor with 4-nitropyrazole (20.0 g, 0.177 mol) and deionized water (200 mL). Begin stirring to form a slurry.
- **Reaction Initiation:** Heat the mixture to 50-55 °C using a circulating water bath connected to the reactor jacket.
- **Formaldehyde Addition:** Slowly add the 37% formaldehyde solution (20 mL, ~1.5 eq.) dropwise via the addition funnel over a period of 30-45 minutes. A slight exotherm may be observed; maintain the internal temperature below 65 °C.
- **Reaction Progress:** After the addition is complete, maintain the reaction mixture at 60 °C for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 4-nitropyrazole is consumed.
- **Isolation:** Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C for 1 hour. The product should precipitate as a pale-yellow solid.
- **Filtration:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any unreacted formaldehyde.
- **Drying:** Dry the crude product in a vacuum oven at 40-45 °C until a constant weight is achieved. A typical crude yield is 80-90%.


Purification by Recrystallization

- **Solvent Selection:** Dissolve the crude **(4-nitro-1H-pyrazol-1-yl)methanol** in a minimum amount of hot ethyl acetate.
- **Crystallization:** Slowly add hexanes as an anti-solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

- Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
- Characterization: The final product should be a white to off-white solid. Confirm identity and purity via ^1H NMR, ^{13}C NMR, and melting point analysis. The expected molecular weight is 143.10 g/mol .[\[6\]](#)

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of formaldehyde.

[Click to download full resolution via product page](#)

Caption: Simplified reaction mechanism pathway.

Safety and Handling

Scaling up chemical reactions requires stringent adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood.

- 4-Nitropyrazole: This compound is harmful if swallowed and causes skin and serious eye irritation.[\[7\]](#)[\[8\]](#)[\[9\]](#) Avoid creating dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[\[7\]](#)[\[10\]](#) In case of contact, flush the affected area with copious amounts of water.[\[7\]](#)
- Formaldehyde: Formaldehyde is a toxic and volatile substance, a known respiratory irritant, and a suspected carcinogen. Handle the 37% aqueous solution with extreme care, ensuring adequate ventilation to prevent inhalation of vapors. Use of a respirator may be necessary depending on the scale and setup.

- Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, according to local, state, and federal regulations. Do not discharge into drains.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of **(4-nitro-1H-pyrazol-1-yl)methanol**. By carefully controlling reaction parameters and adhering to strict safety guidelines, researchers can confidently produce this valuable chemical intermediate in high yield and purity, facilitating further research and development in its diverse application areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- To cite this document: BenchChem. [scale-up synthesis of (4-nitro-1H-pyrazol-1-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310925#scale-up-synthesis-of-4-nitro-1h-pyrazol-1-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com